BDE-47: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Toxicological Profile
BDE-47: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) is a prominent congener of polybrominated diphenyl ethers (PBDEs), a class of flame retardants that have been widely used in a variety of consumer and industrial products. Due to its persistence, bioaccumulative nature, and potential for long-range environmental transport, BDE-47 has become a ubiquitous environmental contaminant, raising significant concerns for human health and ecosystems. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and toxicological profile of BDE-47, with a focus on its mechanisms of action. Detailed experimental protocols for assessing its toxic effects and diagrams of key signaling pathways are included to support further research and risk assessment efforts.
Chemical Structure and Identification
BDE-47 is an organobromine compound belonging to the diaryl ether class. Its structure consists of a diphenyl ether core with four bromine atoms substituted at the 2, 2', 4, and 4' positions of the phenyl rings.
Synonyms: 2,2',4,4'-Tetrabromodiphenyl ether, PBDE-47[1][2] IUPAC Name: 2,4-dibromo-1-(2,4-dibromophenoxy)benzene[1][2] CAS Number: 5436-43-1[2][3] Molecular Formula: C₁₂H₆Br₄O[2][3] SMILES: C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br[1]
Physicochemical Properties
The physicochemical properties of BDE-47 are crucial for understanding its environmental fate, transport, and bioavailability. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 485.79 g/mol | [1][4] |
| Melting Point | Information not consistently available | |
| Boiling Point | Decomposes | [5] |
| Water Solubility | Not soluble | [5] |
| Vapor Pressure | 5.1 x 10⁻⁵ Pa at 25°C | [6] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 6.81 | [7] |
Toxicological Profile
BDE-47 is recognized as a developmental neurotoxicant and an endocrine disruptor. Its toxicity is multifaceted, affecting various biological systems.
Toxicological Data
| Parameter | Value | Species | Endpoint | Reference |
| Oral Reference Dose (RfD) | 1 x 10⁻⁴ mg/kg/day | Human | Neurodevelopmental effects | [8] |
| No-Observed-Adverse-Effect Level (NOAEL) | 0.14 - 1.0 mg/kg/day | Animal studies | Developmental neurotoxicity, thyroid hormone changes | [9] |
| Lowest-Observed-Adverse-Effect Level (LOAEL) | Not explicitly defined in the provided results | |||
| LD₅₀ (Oral) | 0.5 - 5 g/kg (for Penta-BDE mixture) | Rat | Acute toxicity | [10] |
Mechanisms of Toxicity
The toxic effects of BDE-47 are primarily attributed to its ability to induce oxidative stress, trigger apoptosis, and disrupt endocrine function, particularly thyroid hormone homeostasis.
BDE-47 exposure leads to the generation of reactive oxygen species (ROS), which overwhelms the cellular antioxidant defense mechanisms, resulting in oxidative damage to lipids, proteins, and DNA. This oxidative stress is a key initiator of apoptotic cell death. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated in response to BDE-47-induced oxidative stress, further promoting apoptosis. The Nrf2-mediated antioxidant response is also initiated as a defense mechanism.
BDE-47 is a well-documented endocrine-disrupting chemical, primarily affecting the thyroid hormone system. It can interfere with thyroid hormone synthesis, transport, and metabolism. One of the proposed mechanisms involves the activation of the nuclear receptor, constitutive androstane receptor (CAR), which in turn induces the expression of enzymes involved in thyroid hormone metabolism, leading to decreased circulating levels of thyroxine (T4). BDE-47 has also been shown to act as a weak agonist of both estrogen receptor α (ERα) and estrogen-related receptor α (ERRα).
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by BDE-47.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the toxicological effects of BDE-47.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
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Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
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BDE-47 Treatment: Prepare stock solutions of BDE-47 in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Replace the existing medium in the wells with the BDE-47 containing medium. Include solvent controls (medium with the same concentration of DMSO as the highest BDE-47 concentration).
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Incubation: Incubate the cells with BDE-47 for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
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MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
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Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
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Data Analysis: Calculate cell viability as a percentage of the solvent control.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs. The incorporated label can then be detected by fluorescence or colorimetry.
Protocol:
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Cell/Tissue Preparation:
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Adherent Cells: Grow cells on coverslips. After BDE-47 treatment, wash with PBS and fix with 4% paraformaldehyde.
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Suspension Cells: After treatment, centrifuge cells, wash with PBS, and fix.
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Tissue Sections: Use paraffin-embedded or frozen tissue sections.
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Permeabilization: Incubate the fixed cells/tissues with a permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate) to allow the TdT enzyme to access the nucleus.
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TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs in a humidified chamber at 37°C.
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Detection:
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Fluorescence: If using fluorescently labeled dUTPs, wash the samples and counterstain the nuclei with a DNA dye (e.g., DAPI). Mount the coverslips and visualize under a fluorescence microscope.
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Colorimetric: If using biotin-labeled dUTPs, incubate with a streptavidin-HRP conjugate followed by a substrate solution (e.g., DAB) to produce a colored precipitate. Visualize under a light microscope.
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Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of labeled cells relative to the total number of cells.
Measurement of Reactive Oxygen Species (ROS)
The dichlorofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
Protocol:
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Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with BDE-47 as described for the MTT assay.
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DCFH-DA Loading: After the desired treatment period, remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium or buffer) for 30-60 minutes at 37°C in the dark.
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Wash: Remove the DCFH-DA solution and wash the cells with buffer to remove any extracellular probe.
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Fluorescence Measurement: Immediately measure the fluorescence intensity in each well using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
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Data Analysis: Express the results as a fold change in fluorescence intensity relative to the solvent control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the toxicological effects of BDE-47.
Conclusion
BDE-47 is a persistent and bioaccumulative environmental contaminant with well-documented toxicological effects, particularly on the developing nervous system and the endocrine system. Its ability to induce oxidative stress, apoptosis, and disrupt thyroid hormone signaling underscores the potential risks it poses to human and wildlife health. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working to further understand the toxicology of BDE-47 and to develop strategies for mitigating its adverse effects. Continued research is essential to fully elucidate its mechanisms of action and to inform regulatory decisions aimed at protecting public health.
References
- 1. mdpi.com [mdpi.com]
- 2. iris.univpm.it [iris.univpm.it]
- 3. The brominated flame retardant BDE-47 causes oxidative stress and apoptotic cell death in vitro and in vivo in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BDE-47 Induces Immunotoxicity in RAW264.7 Macrophages through the Reactive Oxygen Species-Mediated Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Bioconcentration and Biotransformation of BDE-47 In Vitro: The Relevance of Bioavailable and Intracellular Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Using a Multi-Stage hESC Model to Characterize BDE-47 Toxicity During Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 2,2’4,4’-Tetrabromodiphenyl Ether (PBDE-47) Modulates the Intracellular miRNA Profile, sEV Biogenesis and Their miRNA Cargo Exacerbating the LPS-Induced Pro-Inflammatory Response in THP-1 Macrophages [frontiersin.org]
- 10. rivm.nl [rivm.nl]
